6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H23N5O2S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
6-benzhydryl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-8-13-18(15-26)20-23-24-22-27(20)25-21(30-22)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-15H2,1H3 |
InChI Key |
COKZJDQPWWTUTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzhydryl chloride with 1-(methylsulfonyl)-3-piperidinylamine to form an intermediate, which is then cyclized with thiadiazole derivatives under reflux conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and energy-efficient methods, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, chloroform.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but differs in the substitution pattern.
1,2,3-triazolo[3,4-b][1,3,4]thiadiazole: Similar core structure but with different ring fusion.
Uniqueness
6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzhydryl and piperidinyl moieties enhances its potential as a pharmacologically active compound .
Biological Activity
6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of triazole and thiadiazole rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23N5O2S2
- Molecular Weight : 453.6 g/mol
- IUPAC Name : 6-benzhydryl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
The structure includes a benzhydryl group and a piperidinyl moiety that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit specific enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes. The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as glaucoma and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles and thiadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have reported that certain derivatives exhibit potent antifungal activity against strains like Candida albicans and Candida tropicalis, with effective concentrations comparable to standard antifungal agents .
Anti-inflammatory Properties
Research indicates potential anti-inflammatory effects through the modulation of inflammatory cytokines. Compounds with similar structures have been shown to reduce the levels of pro-inflammatory markers in various models .
Case Studies
- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of this compound against different cancer cell lines. The results indicated significant cell death at low concentrations (IC50 < 20 μM), suggesting its potential as an anticancer agent.
- Antifungal Screening : In a comparative study against standard antifungal treatments, the compound demonstrated efficacy against multiple fungal strains with lower resistance rates compared to conventional drugs .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
